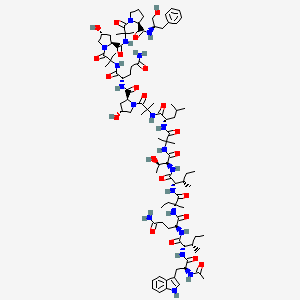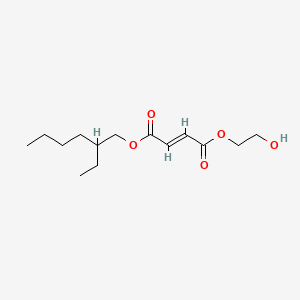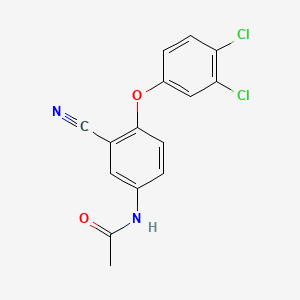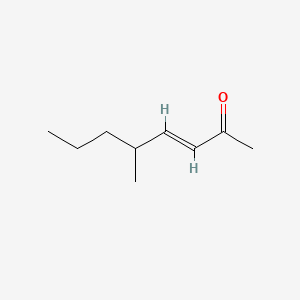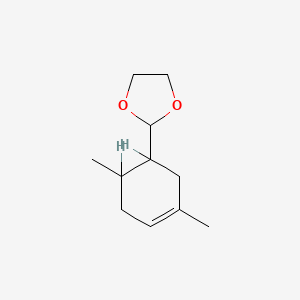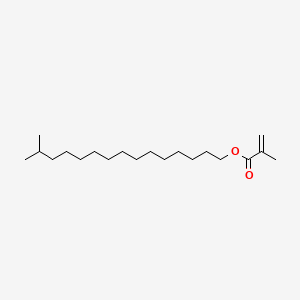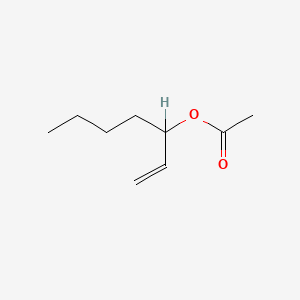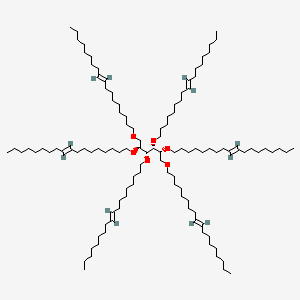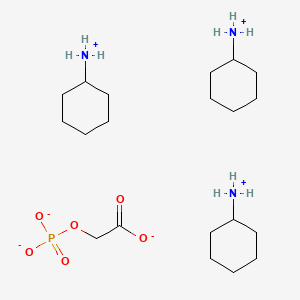
Tris(cyclohexylammonium) (phosphonatooxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(cyclohexylammonium) (phosphonatooxy)acetate typically involves the reaction of phosphoglycolic acid with cyclohexylamine under controlled conditions . The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature and pH to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes . The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity and quality of the final product. Additionally, strict quality control measures are implemented to monitor the production process and ensure compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(cyclohexylammonium) (phosphonatooxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonatooxyacetate moiety.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The cyclohexylammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of the phosphonatooxyacetate moiety, while substitution reactions can result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
Tris(cyclohexylammonium) (phosphonatooxy)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Tris(cyclohexylammonium) (phosphonatooxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . Additionally, it may interact with cellular membranes and proteins, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxyethyl)ammonium (phosphonatooxy)acetate: Similar in structure but with hydroxyethyl groups instead of cyclohexylammonium groups.
Tris(methylammonium) (phosphonatooxy)acetate: Contains methylammonium groups instead of cyclohexylammonium groups.
Uniqueness
Tris(cyclohexylammonium) (phosphonatooxy)acetate is unique due to the presence of cyclohexylammonium groups, which impart specific chemical and physical properties to the compound . These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
95648-83-2 |
|---|---|
Formule moléculaire |
C20H44N3O6P |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
cyclohexylazanium;2-phosphonatooxyacetate |
InChI |
InChI=1S/3C6H13N.C2H5O6P/c3*7-6-4-2-1-3-5-6;3-2(4)1-8-9(5,6)7/h3*6H,1-5,7H2;1H2,(H,3,4)(H2,5,6,7) |
Clé InChI |
YIWGEDXSPPWPAI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(C(=O)[O-])OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


